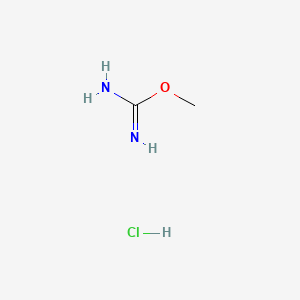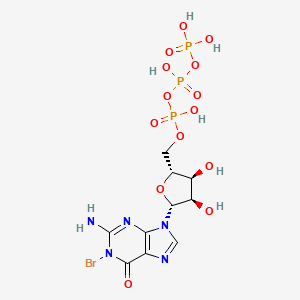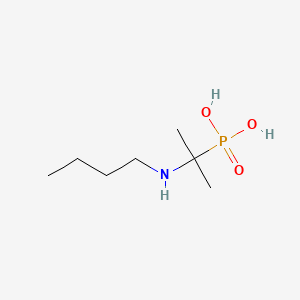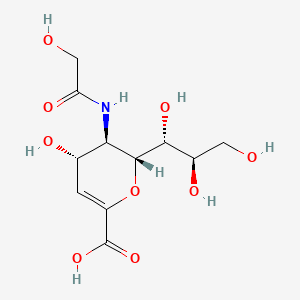
O-Methylisourea hydrochloride
Overview
Description
O-Methylisourea hydrochloride is a chemical compound with the molecular formula C2H7ClN2O and a molecular weight of 110.54 g/mol . It is known for its use as an organic intermediate in various chemical reactions and industrial applications . The compound is also referred to by other names such as methyl carbamimidate hydrochloride and 2-methylpseudourea hydrochloride .
Mechanism of Action
Biochemical Pathways
It has been observed that o-methylisourea hydrochloride can selectively convert lysine epsilon-amino groups of human factor h to guanidino groups .
Result of Action
It has been observed that the treatment of human factor h with this compound results in a dose-dependent decrease in the capacity of the regulatory protein to accelerate decay dissociation .
Action Environment
It is known to be soluble in organic solvents, water, methanol, and ethanol , which suggests that its action could potentially be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
O-Methylisourea hydrochloride plays a significant role in biochemical reactions, particularly in the modification of amino acids and proteins. It reacts with lysine residues in proteins to form guanidino groups, which can alter the protein’s function and interactions . This compound interacts with various enzymes and proteins, including those involved in protein synthesis and degradation. The nature of these interactions often involves the formation of covalent bonds, leading to changes in the protein’s structure and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the modification of lysine residues in histones by this compound can lead to changes in chromatin structure and gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, particularly proteins and enzymes. It exerts its effects by forming covalent bonds with lysine residues, leading to the formation of guanidino groups . This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Furthermore, this compound can influence gene expression by modifying histones and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in protein activity and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist even after its removal, indicating potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, the compound can inhibit or activate enzymes in the urea cycle, leading to changes in metabolite levels and overall metabolic balance. These interactions highlight the compound’s potential to influence metabolic pathways and cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, such as proteins and lipids. These interactions can affect the compound’s bioavailability and overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals . The compound can be directed to specific compartments or organelles through post-translational modifications and binding interactions. For instance, this compound can localize to the nucleus by interacting with nuclear proteins, where it can exert its effects on gene expression and chromatin structure. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methylisourea hydrochloride can be synthesized through several methods. One notable approach involves the reaction of urea with dimethyl sulfate as a methylating agent in a microwave-assisted reaction, which allows for efficient synthesis at lower temperatures (45-70°C), enhancing product purity and yield to approximately 80% . Another method involves the use of dimethyl carbonate as a non-toxic methylation reagent, yielding O-methylisourea with a high purity of over 96% and a methylation reaction yield exceeding 95% . Additionally, O-methyl-N-nitroisourea can be synthesized as a precursor, which is then converted into O-methylisourea through a two-step process involving nitration .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting cyanamide with methanol in the presence of anhydrous hydrogen chloride. The reaction is maintained at room temperature with external ice-cooling, and the resulting clear liquid is set aside for several days before the methanol is removed by distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: O-Methylisourea hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions include various isourea derivatives and other organic compounds that are useful in pharmaceuticals and agrochemicals .
Scientific Research Applications
O-Methylisourea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is employed in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
O-Methylisourea hemisulfate salt: This compound has a similar structure but contains a sulfate group instead of a chloride group.
O-Methylisourea-13C hydrochloride: This isotopically labeled compound is used in research to trace the metabolic pathways of O-Methylisourea.
Uniqueness: O-Methylisourea hydrochloride is unique due to its high reactivity and versatility as a methylating agent. Its ability to participate in a wide range of chemical reactions makes it valuable in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry .
Properties
IUPAC Name |
methyl carbamimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDVUWOLBJRUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2440-60-0 (Parent) | |
| Record name | 2-Methylpseudourea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8074732 | |
| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5329-33-9 | |
| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpseudourea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methylisourea hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methylisourea hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PG24VHQ6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main use of O-Methylisourea hydrochloride in organic synthesis?
A1: this compound is a versatile reagent for synthesizing heterocycles, particularly pyrimidines. It can react with β-diketones under different conditions to yield a variety of substituted pyrimidines. [, ]
Q2: Can this compound be used to synthesize other heterocycles besides pyrimidines?
A3: Yes, while the provided research focuses on pyrimidine synthesis, this compound can be used to create other heterocycles. For instance, it reacts with polyallylamine hydrochloride to produce a polymer containing biguanido groups. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)



![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1229408.png)




